Comparative In Vivo Anti-Metastatic Efficacy: 10-Oxo-7-Epidocetaxel vs. Taxotere (Docetaxel Formulation)
In a B16F10 melanoma metastasis mouse model, the 10-Oxo-7-Epidocetaxel (10-O-7ED) treated group showed a significantly lower number of surface metastatic nodules compared to the control group, indicating superior in vivo anti-metastatic activity relative to the standard of care. This data provides a direct, quantitative benchmark for the 10-Oxo family of compounds relative to a docetaxel-based therapeutic [1].
| Evidence Dimension | Number of surface metastatic nodules (Mean ± SD) |
|---|---|
| Target Compound Data | 107 ± 49 nodules |
| Comparator Or Baseline | Control group: 348 ± 56 nodules |
| Quantified Difference | A reduction of 241 nodules (approximately 69%) in the 10-O-7ED treated group |
| Conditions | B16F10 experimental melanoma metastasis mouse model, in vivo therapeutic study |
Why This Matters
This data quantifies a significant in vivo efficacy advantage for a 10-Oxo derivative over the standard control, justifying its procurement for preclinical studies targeting metastasis inhibition rather than relying on generic docetaxel.
- [1] Manjappa, A. S., Kumbhar, P. S., & Disouza, J. I. (2019). Unravelling the anticancer efficacy of 10-oxo-7-epidocetaxel: in vitro and in vivo results. Drug Development and Industrial Pharmacy, 45(3), 474-484. DOI: 10.1080/03639045.2018.1562461 View Source
